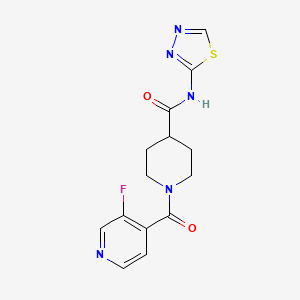![molecular formula C18H21NO2 B6968969 N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide](/img/structure/B6968969.png)
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide is an organic compound characterized by the presence of a hydroxyl group and two phenyl groups attached to an ethyl chain, which is further connected to a butanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1S,2R)-2-hydroxy-1,2-diphenylethanol.
Amidation Reaction: The hydroxyl group of (1S,2R)-2-hydroxy-1,2-diphenylethanol is reacted with butanoyl chloride in the presence of a base such as triethylamine to form the desired butanamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]glycine Ethyl Ester
- N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide
Uniqueness
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, phenyl groups, and butanamide moiety makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-9-16(20)19-17(14-10-5-3-6-11-14)18(21)15-12-7-4-8-13-15/h3-8,10-13,17-18,21H,2,9H2,1H3,(H,19,20)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSIYMSNNVEECG-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-amino-2-oxoethoxy)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B6968887.png)
![N-(3-methyl-2,4-dioxoimidazolidin-1-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B6968912.png)
![(5-chloropyrazolo[1,5-a]pyridin-2-yl)-[3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6968914.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B6968919.png)
![2,6-dichloro-N-[2-(4-methyl-3-oxo-1,4-diazepan-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B6968926.png)
![1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B6968932.png)
![(5-Chloropyrazolo[1,5-a]pyridin-2-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6968945.png)
![1-[(1-tert-butylpyrazol-4-yl)methyl]-7-fluoro-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6968946.png)
![5-methyl-3-(2-methylphenyl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1,2-oxazole-4-carboxamide](/img/structure/B6968954.png)
![N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide](/img/structure/B6968962.png)
![N-[3-(2-ethoxyethoxymethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968967.png)
![N-[2-[2-(diethylamino)ethoxy]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968974.png)
![N-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968980.png)
